2-(4-Acetophenoxy)-3-chloro-5-trifluoromethyl pyridine
Overview
Description
2-(4-Acetophenoxy)-3-chloro-5-trifluoromethyl pyridine is a chemical compound that features a trifluoromethyl group and a chlorinated pyridine ring.
Mechanism of Action
Target of Action
It’s known that trifluoromethylpyridines and their derivatives, which include this compound, are used in the agrochemical and pharmaceutical industries . They are thought to have biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Mode of Action
The biological activities of trifluoromethylpyridines are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It’s known that trifluoromethylpyridines and their derivatives have applications in the agrochemical and pharmaceutical industries .
Pharmacokinetics
The physicochemical properties of the fluorine atom and the pyridine moiety in trifluoromethylpyridines are thought to contribute to their biological activities , which may influence their pharmacokinetic properties.
Result of Action
It’s known that trifluoromethylpyridines and their derivatives have biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Action Environment
The unique physicochemical properties of the fluorine atom and the pyridine moiety in trifluoromethylpyridines are thought to contribute to their biological activities , which may be influenced by environmental factors.
Biochemical Analysis
Biochemical Properties
1-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]ethanone plays a crucial role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially altering their function. The nature of these interactions can vary, including enzyme inhibition or activation, and binding interactions with proteins .
Cellular Effects
The effects of 1-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]ethanone on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes, leading to changes in cellular behavior and metabolic activity .
Molecular Mechanism
At the molecular level, 1-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]ethanone exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it may cause changes in gene expression by interacting with transcription factors or other regulatory proteins .
Dosage Effects in Animal Models
The effects of 1-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]ethanone can vary with different dosages in animal models. At lower doses, it may have beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the dosage effects is crucial for determining the safe and effective use of this compound .
Metabolic Pathways
1-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]ethanone is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can have significant effects on overall metabolic activity and cellular function .
Transport and Distribution
The transport and distribution of 1-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]ethanone within cells and tissues are essential for its activity. This compound may interact with specific transporters or binding proteins, affecting its localization and accumulation within different cellular compartments .
Subcellular Localization
The subcellular localization of 1-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]ethanone can influence its activity and function. Targeting signals or post-translational modifications may direct it to specific compartments or organelles, where it can exert its effects more effectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Acetophenoxy)-3-chloro-5-trifluoromethyl pyridine typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with a phenolic compound under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Acetophenoxy)-3-chloro-5-trifluoromethyl pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing trifluoromethyl and chloro groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different functionalized compounds .
Scientific Research Applications
2-(4-Acetophenoxy)-3-chloro-5-trifluoromethyl pyridine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-(trifluoromethyl)pyridine: A precursor in the synthesis of the target compound.
2-Chloro-5-(trifluoromethyl)pyridine: Another related compound with similar chemical properties.
Haloxyfop-P-methyl: A herbicide with a similar trifluoromethylated pyridine structure.
Uniqueness
2-(4-Acetophenoxy)-3-chloro-5-trifluoromethyl pyridine is unique due to its specific combination of a trifluoromethyl group and a chlorinated pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3NO2/c1-8(20)9-2-4-11(5-3-9)21-13-12(15)6-10(7-19-13)14(16,17)18/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMIJSBTYRYODBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370974 | |
Record name | SBB054291 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
217186-15-7 | |
Record name | 1-[4-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]phenyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=217186-15-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | SBB054291 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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